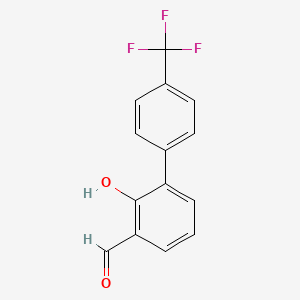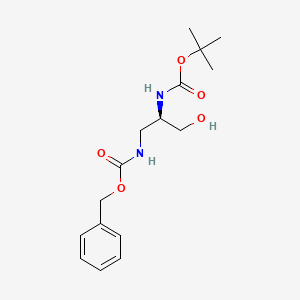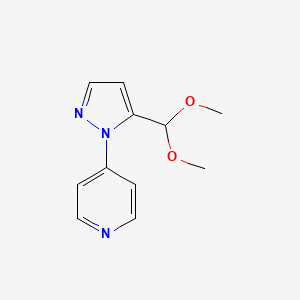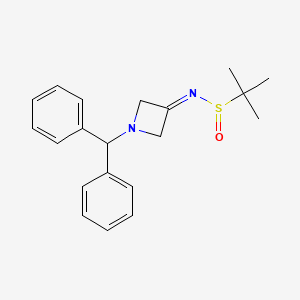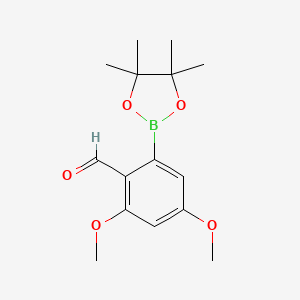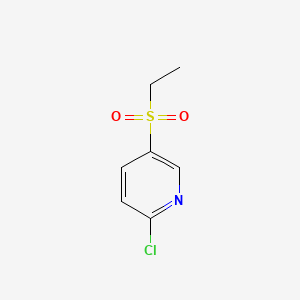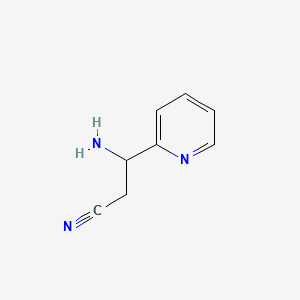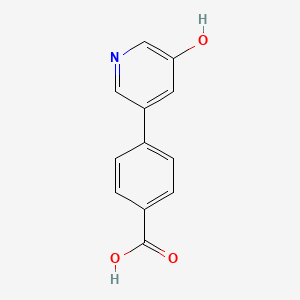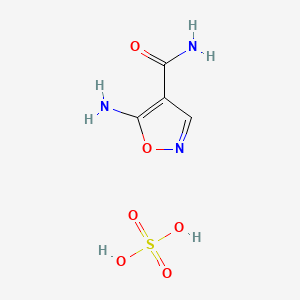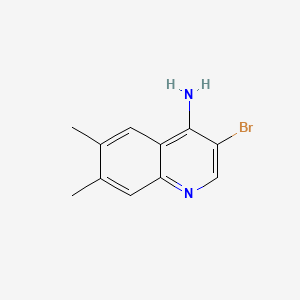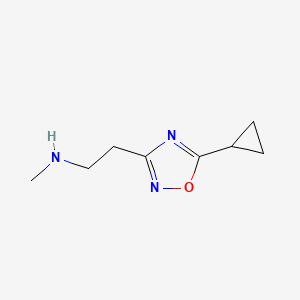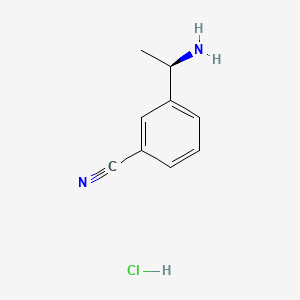
N-(2-amino-5-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-5-fluorophenyl)methanesulfonamide (AFMS) is a fluorinated sulfonamide derivative of an aromatic amine. It is a widely used chemical that has many applications in a variety of fields, such as synthetic organic chemistry, pharmaceuticals, and biochemistry. AFMS is a versatile molecule that has a variety of properties that make it useful for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity in HMG-CoA Reductase Inhibition : A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The study found one compound to be a potent cholesterol biosynthesis inhibitor, significantly more effective than lovastatin and pravastatin (Watanabe et al., 1997).
Fluorometric Analysis for Soterenol and Mesuprine : Research on methanesulfonanilides, which are bioisosteric with adrenergic catecholamines, demonstrated that they form fluorescent species when subjected to the trihydroxyindole reaction. This finding suggests a potential for developing a fluorometric analysis method for these compounds (Kensler et al., 1976).
Inhibition of 5-Lipoxygenase : A study on N-(5-substituted) thiophene-2-alkylsulfonamides showed that these compounds are potent inhibitors of 5-lipoxygenase, an enzyme associated with inflammatory processes. The compounds displayed dose-dependent inhibition and significant anti-inflammatory activity in animal models (Beers et al., 1997).
Chemoselective N-Acylation Reagents : Research into N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides explored their use as N-acylation reagents, showing good chemoselectivity. This work contributes to the understanding of structure-reactivity relationships in chemical synthesis (Kondo et al., 2000).
Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides : Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, were identified as potent inhibitors of methionine aminopeptidase, an enzyme relevant in cancer research. This study highlights the importance of metal interactions in enzyme inhibition (Huang et al., 2006).
Cyclooxygenase-2 (COX-2) Inhibition : Research on 1,5-diarylpyrazole derivatives showed that the addition of a methanesulfonamide group significantly enhances COX-2 inhibitory activity, leading to potent and selective inhibitors. This finding is relevant for anti-inflammatory drug development (Singh et al., 2004).
Theoretical Calculations for Antioxidant Activity : A study conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their free energy and molecular orbitals, contributing to the understanding of their antioxidant activity (Xue et al., 2022).
Sulfur-Containing Derivatives for Hypertension Treatment : A study on N-methanesulfonyl derivatives of β-phenethylamine, such as (+)-amphetamine, found that certain derivatives significantly lowered blood pressure in hypertensive rats, indicating potential therapeutic applications (Foye et al., 1971).
Proton-Donating Ability of Trifluoro-N-(2-phenylacetyl)methanesulfonamide : Research on the structure and proton-donating ability of this compound showed that it exists in the form of two conformers and is a stronger hydrogen bond donor than related compounds, which is significant for understanding molecular interactions (Oznobikhina et al., 2009).
Eigenschaften
IUPAC Name |
N-(2-amino-5-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXSHEPMWDRBNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-5-fluorophenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

